Guanosine Triphosphate (GTP, CAS 154765-83-0) is a fundamental purine nucleoside triphosphate that serves as an obligate substrate for G-protein signal transduction, microtubule polymerization, and RNA synthesis. In procurement contexts, the free acid form of GTP is highly unstable and prone to spontaneous hydrolysis into guanosine diphosphate (GDP) and inorganic phosphate. Consequently, industrial and laboratory buyers must source GTP as a stabilized hydrate or sodium salt (such as the specific form denoted by CAS 154765-83-0) to ensure extended shelf life and consistent solubility in aqueous buffers. High-purity GTP is critical for sensitive enzymatic assays, as trace nucleotide impurities can severely disrupt kinetic measurements and baseline readouts .
Generic substitution of GTP fails across multiple dimensions of biochemical procurement. First, cross-class substitution with other nucleoside triphosphates like ATP is impossible in targeted assays; tubulin and G-proteins possess strict stereoselective binding pockets that exclusively recognize the guanine base, meaning ATP yields zero activity in these systems. Second, substituting wild-type GTP with non-hydrolyzable analogs (such as GTPγS or GMPPNP) abolishes the dynamic cycling required to measure GTPase-activating protein (GAP) or guanine nucleotide exchange factor (GEF) kinetics. Finally, downgrading to standard-purity GTP (often containing up to 5% GDP due to transit degradation) introduces competitive inhibition and high background noise in direct-GDP detection assays, making ultra-pure grades non-negotiable for high-throughput screening[1].
Microtubule assembly strictly requires the binding and subsequent hydrolysis of GTP at the β-tubulin exchangeable site. When comparing nucleotides at 1.0 mM concentrations, GTP drives robust tubulin polymerization with a low critical concentration of approximately 5 µM. In contrast, ATP fails to promote assembly, acts as a poor promoter, and is not incorporated into the resulting polymer structures [1].
| Evidence Dimension | Tubulin Polymerization Critical Concentration (Cc) |
| Target Compound Data | GTP (1.0 mM): Cc ~5 µM, robust assembly |
| Comparator Or Baseline | ATP (1.0 mM): No functional assembly promoted |
| Quantified Difference | Absolute requirement for GTP; ATP yields negligible polymerization. |
| Conditions | In vitro tubulin assembly assay, 1.0 mM nucleotide concentration. |
Buyers conducting anti-mitotic drug screening or cytoskeletal research must procure GTP, as ATP or other generic nucleotides cannot initiate the required tubulin polymerization.
In direct-GDP detection assays (such as the Transcreener GDP assay) used for KRAS or Rab inhibitor screening, the purity of the GTP substrate is paramount. High-purity GTP (≥99%) maintains a low baseline signal, allowing for the detection of subtle changes in intrinsic or GEF-stimulated GTP hydrolysis. Standard commercial GTP that has degraded to contain even 1-5% GDP introduces a high baseline fluorescence and acts as a competitive inhibitor, artificially skewing the apparent Km and Vmax of the target GTPase [1].
| Evidence Dimension | Assay Baseline and Kinetic Accuracy |
| Target Compound Data | High-Purity GTP (≥99%): Low background, accurate Vmax/Km |
| Comparator Or Baseline | Standard GTP (~95% with 5% GDP): High background, competitive inhibition |
| Quantified Difference | Trace GDP contamination (>1%) significantly alters apparent enzyme kinetics and reduces assay sensitivity. |
| Conditions | Fluorescence-based direct GDP detection assays (e.g., Transcreener). |
Procurement must specify ultra-pure GTP grades to prevent false negatives and baseline noise in expensive high-throughput screening campaigns.
For assays requiring dynamic cycling of G-proteins (involving GTP binding, hydrolysis, and GDP release), wild-type GTP is essential. Wild-type GTP undergoes rapid hydrolysis (e.g., kcat ~0.67 min⁻¹ for specific Gα subunits). Conversely, the thiotriphosphate analog GTPγS exhibits a hydrolysis rate that is typically >100-fold slower, effectively locking the G-protein or microtubule in a static, active conformation and preventing continuous turnover [1].
| Evidence Dimension | Enzymatic Hydrolysis Rate (kcat) |
| Target Compound Data | Wild-type GTP: Rapid hydrolysis (e.g., ~0.67 min⁻¹) |
| Comparator Or Baseline | GTPγS: >100-fold slower hydrolysis |
| Quantified Difference | >99% reduction in hydrolysis rate for the analog compared to wild-type GTP. |
| Conditions | In vitro G-protein or tubulin hydrolysis assays. |
Buyers must select wild-type GTP for dynamic kinetic assays (like GEF/GAP screening) and reserve GTPγS exclusively for static structural studies.
The physical form of GTP dictates its viability for long-term laboratory use. The free acid form of GTP is highly unstable and rapidly degrades via spontaneous hydrolysis into GDP and GMP when exposed to moisture or ambient temperatures. Procuring GTP as a stabilized sodium salt (such as the hydrate form associated with CAS 154765-83-0) ensures that the compound maintains >95% structural integrity during extended storage at -20°C or -80°C, preserving its utility for sensitive biochemical applications .
| Evidence Dimension | Long-term Chemical Stability |
| Target Compound Data | GTP Sodium Salt: >95% stable under recommended storage |
| Comparator Or Baseline | GTP Free Acid: Rapid spontaneous hydrolysis |
| Quantified Difference | Salt forms prevent the rapid degradation seen in the free acid, extending usable shelf life by months. |
| Conditions | Storage at -20°C to -80°C in anhydrous conditions. |
Procurement must explicitly specify the sodium or lithium salt form to avoid purchasing a product that degrades before it can be utilized.
Directly following from the need for ultra-pure substrates to prevent GDP-induced competitive inhibition, high-purity GTP is the mandatory substrate for mix-and-read HTS assays (e.g., Transcreener) targeting KRAS, HRAS, and Rab family proteins. It provides the clean baseline required to accurately measure intrinsic and GEF-stimulated GTP hydrolysis [1].
Because ATP cannot substitute for GTP in the β-tubulin binding pocket, wild-type GTP is the obligate nucleotide for reconstituting microtubule assembly in vitro. It is used to establish baseline dynamic instability (catastrophe and rescue rates) when evaluating novel tubulin-binding chemotherapeutics[2].
Unlike non-hydrolyzable analogs (GTPγS) that lock proteins in a static state, wild-type GTP is required for assays measuring continuous G-protein turnover. It allows researchers to quantify the real-time kinetic rates of GTPase-Activating Proteins (GAPs) and Guanine Nucleotide Exchange Factors (GEFs) [3].
As a fundamental purine building block, stabilized GTP sodium salt is a critical raw material for the scalable enzymatic synthesis of mRNA therapeutics and vaccines, where high solubility and strict purity are required to maximize RNA polymerase processivity and yield .